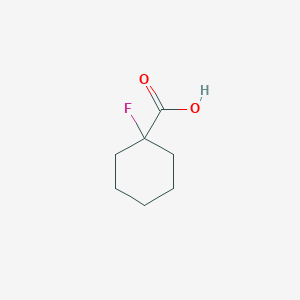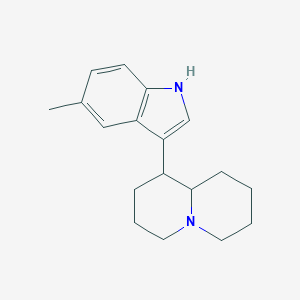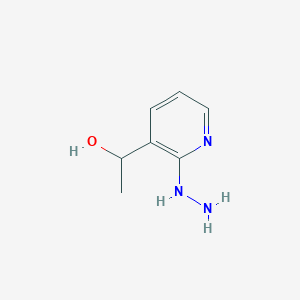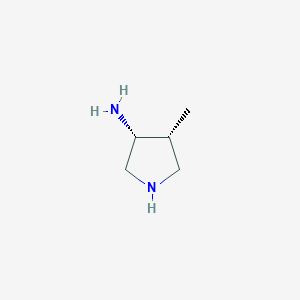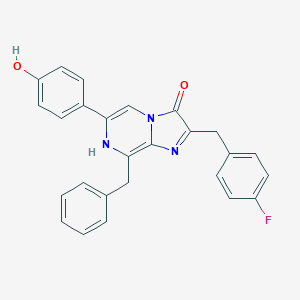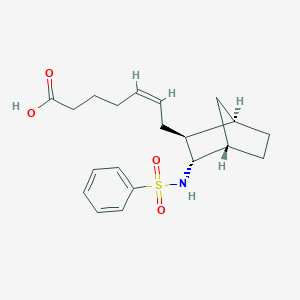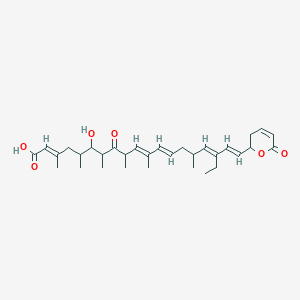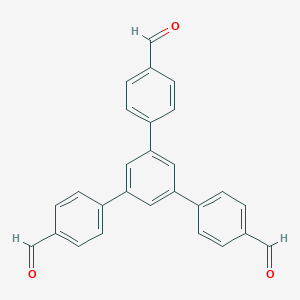
1,3,5-Tris(p-Formylphenyl)benzol
Übersicht
Beschreibung
MLN-977 ist eine niedermolekulare Verbindung, die die Produktion von Leukotrienen, insbesondere 5-Lipoxygenase, hemmt. Sie wurde von PharmaEngine zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung entwickelt . Leukotriene sind wichtige Mediatoren der Entzündungsreaktion, wodurch MLN-977 eine bedeutende Verbindung für die Behandlung entzündlicher Erkrankungen ist .
Wissenschaftliche Forschungsanwendungen
MLN-977 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of leukotriene production.
Biology: MLN-977 is used to investigate the role of leukotrienes in inflammatory responses.
Medicine: The compound is being studied for its potential use in treating asthma and chronic obstructive pulmonary disease.
Industry: MLN-977 is used in the development of new anti-inflammatory drugs
Wirkmechanismus
Target of Action
1,3,5-Tris(p-formylphenyl)benzene, also known as 1,3,5-tris(4-formylphenyl)benzene, is a ligand with a triphenylbenzene core functionalized with three aldehyde groups . It primarily targets amine derivatives .
Mode of Action
The compound readily reacts with its targets, the amine derivatives, to form imine linkages . This reaction is a key step in the synthesis of covalent organic frameworks (COFs) that are used for CO2 capture .
Biochemical Pathways
The compound is involved in the formation of covalent organic frameworks (COFs) through the Schiff base reaction . These COFs have been used for highly selective adsorption separation of lanthanide elements .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Result of Action
The result of the compound’s action is the formation of covalent organic frameworks (COFs) with imine linkages . These COFs have been used for CO2 capture and for highly selective adsorption separation of lanthanide elements .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of inert gas. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
“1,3,5-Tris(p-formylphenyl)benzene” has been used in the design of COFThi–TFPB–CNT composites for electrochemical sensing of ascorbic acid (AA) and pH . It has also been used in the synthesis of a 2D porous covalent organic framework with unprecedented tth topology, termed COF-346 . These studies highlight the potential of “1,3,5-Tris(p-formylphenyl)benzene” in the development of novel materials for various applications.
Biochemische Analyse
Biochemical Properties
It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .
Cellular Effects
It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .
Metabolic Pathways
The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .
Transport and Distribution
Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .
Vorbereitungsmethoden
Die Synthese von MLN-977 umfasst mehrere Schritte. Der erste Schritt ist die Kondensation von (S)-4-(Hydroxymethyl)butyrolacton und 4-Fluorphenol in Gegenwart von Diisopropylazodicarboxylat und Triphenylphosphin unter Mitsunobu-Bedingungen. Diese Reaktion erzeugt einen Ether, der dann mit Diisobutylaluminiumhydrid in Toluol bei -78 °C reduziert wird, um ein Lactol zu erhalten. Das Lactol wird durch Behandlung mit tert-Butyldimethylsilylchlorid und Imidazol in einen Silylether umgewandelt. Die anschließende Reaktion mit TBDMS-Br in Dichlormethan bei -78 °C, gefolgt von der Kondensation mit dem Lithiumacetylid, das von Acetylen abgeleitet ist, ergibt eine Verbindung als Isomerengemisch. Die chromatographische Trennung liefert das gewünschte trans-Isomer, das durch Behandlung mit Tetra-n-butylammoniumfluorid entschützt wird, um einen Alkohol zu erhalten. Dieser Alkohol wird dann in Gegenwart von Diisopropylazodicarboxylat und Triphenylphosphin mit N,O-Bis(phenoxycarbonyl)hydroxylamin kondensiert, um das Hydroxamsäurederivat zu liefern. Schließlich liefert die gleichzeitige Entschützung der O-Phenoxycarbonylgruppe und der Substitution der verbleibenden Phenoxygruppe durch eine Aminogruppe durch Behandlung mit methanolischem Ammoniak in einem Druckrohr MLN-977 .
Analyse Chemischer Reaktionen
MLN-977 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: MLN-977 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: MLN-977 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
MLN-977 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Modellverbindung verwendet, um die Hemmung der Leukotrienproduktion zu untersuchen.
Biologie: MLN-977 wird verwendet, um die Rolle von Leukotrienen in Entzündungsreaktionen zu untersuchen.
Medizin: Die Verbindung wird für ihre potenzielle Anwendung bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung untersucht.
Industrie: MLN-977 wird bei der Entwicklung neuer entzündungshemmender Medikamente verwendet
Wirkmechanismus
MLN-977 ist eine Verbindung der zweiten Generation in der Klasse der Asthma-Therapien, die als 5-Lipoxygenase-Hemmer bekannt sind. Sie blockiert die Produktion von Leukotrienen, die wichtige Mediatoren der Entzündungsreaktion sind. Das molekulare Ziel von MLN-977 ist Arachidonat-5-Lipoxygenase, ein Enzym, das an der Biosynthese von Leukotrienen aus Arachidonsäure beteiligt ist. Durch die Hemmung dieses Enzyms reduziert MLN-977 die Produktion von Leukotrienen und mildert so Entzündungen .
Vergleich Mit ähnlichen Verbindungen
MLN-977 ähnelt anderen 5-Lipoxygenase-Hemmern wie Zileuton und Atreleuton. MLN-977 ist einzigartig in seiner spezifischen Hemmung der Leukotrienproduktion und seiner potenziellen Verwendung bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung. Weitere ähnliche Verbindungen sind:
Zileuton: Ein weiterer 5-Lipoxygenase-Hemmer zur Behandlung von Asthma.
Atreleuton: Ein 5-Lipoxygenase-Hemmer mit ähnlichen entzündungshemmenden Eigenschaften.
Verbindung 2m: Ein kompetitiver Hemmstoff des 5-Lipoxygenase-Enzyms, das wegen seines entzündungshemmenden Potenzials entwickelt wurde.
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647202 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-53-2 | |
| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []
A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]
A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]
A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []
A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]
A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]
ANone: These COFs show promise in various applications, including:
- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []
- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []
- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []
A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []
A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




